![molecular formula C9H18N2O3Si2 B11857660 3-Nitro-4,5-bis(trimethylsilyl)isoxazole CAS No. 96914-19-1](/img/structure/B11857660.png)
3-Nitro-4,5-bis(trimethylsilyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4,5-bis(trimethylsilyl)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is notable for its unique structural features, including the presence of nitro and trimethylsilyl groups, which impart distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones. One common method includes the condensation of nitroalkanes with aldehydes in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require moderate temperatures and the use of catalysts such as copper or gold compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-4,5-bis(trimethylsilyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Nitro-4,5-bis(trimethylsilyl)isoxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trimethylsilyl groups can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-4-nitroisoxazole
- 3,4,5-Trisubstituted isoxazoles
- 3,5-Disubstituted isoxazoles
Uniqueness
3-Nitro-4,5-bis(trimethylsilyl)isoxazole is unique due to the presence of both nitro and trimethylsilyl groups, which confer distinct chemical reactivity and biological properties. Compared to other similar compounds, it offers a unique combination of stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
96914-19-1 |
---|---|
Molekularformel |
C9H18N2O3Si2 |
Molekulargewicht |
258.42 g/mol |
IUPAC-Name |
trimethyl-(3-nitro-4-trimethylsilyl-1,2-oxazol-5-yl)silane |
InChI |
InChI=1S/C9H18N2O3Si2/c1-15(2,3)7-8(11(12)13)10-14-9(7)16(4,5)6/h1-6H3 |
InChI-Schlüssel |
VKIGBNSIBXYHKF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(ON=C1[N+](=O)[O-])[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.